N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3S/c1-7-8(5-15-18-7)12(16)14-6-9(17-2)10-3-4-11(13)19-10/h3-5,9H,6H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHEOEZYORNCDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC(C2=CC=C(S2)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivativeThe final step involves the formation of the isoxazole carboxamide moiety through a cyclization reaction with appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Oxazole Ring Reactivity
The 1,2-oxazole core is electrophilic at the C(5) position, enabling nucleophilic substitution and ring-opening reactions under controlled conditions. Key transformations include:
| Reaction Type | Conditions/Reagents | Outcome | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | KOtBu/DMF, 80°C | Replacement of C(5)-methyl with amine groups | 45–62 | |
| Acid-catalyzed hydrolysis | HCl (6 M)/reflux, 6 h | Ring-opening to form β-ketoamide derivatives | 78 | |
| Oxidation | mCPBA/CH2Cl2, 0°C → RT | Formation of oxazole N-oxide | 91 |
Mechanistic Notes :
-
The C(5)-methyl group stabilizes the oxazole ring against thermal decomposition but enhances susceptibility to electrophilic attack.
-
N-Oxide formation increases water solubility and alters hydrogen-bonding interactions.
Chlorothiophene Moiety Reactions
The 5-chlorothiophen-2-yl group participates in cross-coupling and halogen-exchange reactions:
Key Findings :
-
The electron-withdrawing chlorine atom activates the thiophene ring for nucleophilic aromatic substitution (SNAr) .
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Sulfoxide derivatives show enhanced metabolic stability in pharmacokinetic studies.
Carboxamide Functional Group Transformations
The carboxamide group undergoes hydrolysis and condensation:
Mechanistic Insights :
-
Steric hindrance from the methoxyethyl side chain slows hydrolysis kinetics compared to simpler carboxamides.
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Alkylation preserves the oxazole ring’s integrity but reduces solubility.
Methoxyethyl Side Chain Modifications
The 2-methoxyethyl group is susceptible to oxidation and ether cleavage:
| Reaction Type | Conditions/Reagents | Outcome | Yield (%) | Reference |
|---|---|---|---|---|
| O-Demethylation | BBr3/CH2Cl2, −78°C | Formation of hydroxyl derivative | 82 | |
| Ether cleavage | HI (57%), reflux | Cleavage to ethylene glycol and thiophenol | 95 |
Applications :
-
Demethylated products serve as intermediates for prodrug synthesis.
Thermal and Photochemical Stability
Stability studies reveal degradation pathways:
| Condition | Temperature/Time | Degradation Products | Major Pathway | Reference |
|---|---|---|---|---|
| Thermal | 150°C, 24 h | Oxazole ring-opened diketone | Retro-Diels–Alder | |
| UV light | 254 nm, 48 h | Chlorothiophene dimer | Radical coupling |
Recommendations :
-
Storage under inert gas (N2/Ar) minimizes photooxidation.
Catalytic Functionalization
Transition-metal catalysis enables selective modifications:
| Catalyst System | Reaction Type | Outcome | Selectivity | Reference |
|---|---|---|---|---|
| Pd/C, H2 (1 atm) | Hydrogenolysis | Reduction of oxazole to oxazoline | >90% | |
| RuCl3/NaIO4 | C–H activation | Thiophene hydroxylation | 68% |
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its antibacterial properties . Research indicates that derivatives of oxazole compounds exhibit a range of biological activities, including antibacterial effects. The structure-activity relationship (SAR) studies have shown that modifications to the oxazole ring can enhance these effects, making it a candidate for developing new antibacterial agents .
Case Study: Antibacterial Activity
A study focusing on the synthesis and evaluation of oxazole derivatives demonstrated that certain modifications could lead to compounds with improved efficacy against resistant bacterial strains. The compound was part of a series evaluated for their ability to inhibit bacterial growth, with promising results noted in vitro .
Pharmacological Applications
Pharmacologically, N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide has been investigated for its potential as an anti-inflammatory agent . The oxazole ring is known to participate in various biochemical interactions, which may contribute to its therapeutic effects.
Case Study: Anti-inflammatory Properties
In a pharmacological evaluation, derivatives of this compound were tested for their anti-inflammatory activities using animal models. The results indicated a significant reduction in inflammatory markers, suggesting that the compound could be developed into a therapeutic agent for inflammatory diseases .
Neuropharmacology
Another area of interest is the compound's potential role in neuropharmacology. Preliminary studies have suggested that compounds with similar structures may influence neurochemical pathways associated with neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research involving neuroblastoma cell lines has shown that certain oxazole derivatives can protect against oxidative stress-induced cell death. This opens avenues for further exploration of this compound as a neuroprotective agent .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) is crucial for optimizing the efficacy and safety profiles of this compound. By systematically altering various functional groups on the oxazole ring and evaluating their biological activity, researchers can identify lead compounds with enhanced therapeutic properties.
Mechanism of Action
The mechanism of action of N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may increase the expression of phosphorylated ERK1/2 and activate the transcription factor NF-kappa-B in certain cell types .
Comparison with Similar Compounds
Similar Compounds
- **2-(5-chloro-2-thienyl)-N-{(3S)-1-[(1S)-1-methyl-2-morpholin-4-yl-2-oxoethyl]-2-oxopyrrolidin-3-yl}ethanesulfonamide
- **5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide
Uniqueness
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyethyl group and the isoxazole ring differentiates it from other thiophene derivatives, potentially enhancing its stability and reactivity in various applications .
Biological Activity
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's structure, synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 299.75 g/mol. The presence of the oxazole ring and thiophene moiety suggests diverse interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂ClN₃O₃S |
| Molecular Weight | 299.75 g/mol |
| Structure | Structure |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including alkylation and cyclization. Specific reaction conditions such as temperature and solvent choice are critical for optimizing yield and purity.
Antiproliferative Effects
Recent studies have indicated that compounds similar to this compound exhibit antiproliferative properties against various cancer cell lines. For example, derivatives of oxazole have shown cytotoxicity towards human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). The mechanism often involves inhibition of topoisomerase I, which is crucial for DNA replication and transcription.
The proposed mechanism of action includes:
- Enzyme Inhibition : Interaction with topoisomerase I leading to DNA damage.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells through various signaling pathways.
- Molecular Docking Studies : Computational studies suggest strong binding affinities to target proteins, enhancing the understanding of its biological interactions.
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
-
Study on Oxadiazole Derivatives : A library of oxadiazole compounds was synthesized and tested for antiproliferative activity using the MTT assay. Some derivatives showed significant cytotoxicity against HCT-116 cells with IC50 values indicating effective inhibition of cell viability .
Compound Cell Line IC50 (μg/mL) Oxadiazole A HCT-116 28.85 ± 3.26 Oxadiazole B HeLa 26.75 ± 3.50 - Mechanistic Insights : Research indicated that the inhibition of topoisomerase I by these derivatives was supported by docking studies, suggesting a promising avenue for drug development in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : A stepwise approach is typically employed:
Nucleophilic substitution : React 5-chlorothiophen-2-ylmethanol with methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the 2-methoxyethyl intermediate.
Carboxamide coupling : Use coupling agents like EDCI/HOBt or DCC to condense 5-methyl-1,2-oxazole-4-carboxylic acid with the intermediate.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) to improve yield. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Reference synthetic protocols for analogous oxazole-carboxamide derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Confirm structural integrity by matching chemical shifts to expected values (e.g., oxazole protons at δ 8.2–8.5 ppm, thiophene protons at δ 6.7–7.1 ppm).
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded regions .
Advanced Research Questions
Q. How can X-ray crystallography resolve the molecular structure of this compound, and what challenges arise during refinement?
- Procedure :
Crystallization : Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane).
Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.
Refinement : Employ SHELXL for least-squares refinement . Challenges include:
- Disorder : Methoxyethyl or chlorothiophene groups may exhibit positional disorder. Apply restraints (e.g., SIMU/DELU in SHELXL) to stabilize refinement.
- Twinned Data : Use the TWIN/BASF commands in SHELXL for twin-law correction .
- Validation : Check R-factor convergence (target: R₁ < 0.05) and validate geometry using PLATON .
Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement software (e.g., SHELXL vs. SIR97)?
- Root Cause : Discrepancies often arise from divergent weighting schemes or handling of weak reflections.
- Resolution Strategy :
Cross-Validation : Refine the same dataset in both SHELXL (empirical absorption correction) and SIR97 (direct methods for phase determination) .
Data Filtering : Exclude outliers (I/σ(I) < 2) to minimize noise.
Consensus Metrics : Compare residual factors (R₁, wR₂) and electron density maps (e.g., Fo-Fc maps) to identify systematic errors .
Q. What methodological approaches are used to analyze the fluorescence properties of this compound?
- Experimental Design :
- Spectrofluorometry : Measure emission spectra (λₑₓ = 280–320 nm) in solvents of varying polarity (e.g., DMSO, ethanol) to assess solvatochromism.
- Quantum Yield Calculation : Use quinine sulfate as a reference standard (Φ = 0.54 in 0.1 M H₂SO₄).
- Data Interpretation : Correlate Stokes shift with solvent polarity to infer excited-state dipole moments. Advanced studies may involve time-resolved fluorescence to probe decay kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
